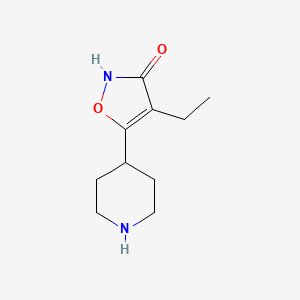
4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-piperidin-4-yl-isoxazol-3-ol is a heterocyclic compound that features both piperidine and isoxazole rings. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the piperidine ring, a common motif in many pharmaceuticals, and the isoxazole ring, known for its biological activity, makes this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydroximinoyl chlorides with terminal alkynes under mild conditions . Another approach is the gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-piperidin-4-yl-isoxazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The isoxazole and piperidine rings can undergo substitution reactions to introduce new substituents, which can further diversify the compound’s chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
4-Ethyl-5-piperidin-4-yl-isoxazol-3-ol has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with various biological targets.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-piperidin-4-yl-isoxazol-3-ol involves its interaction with specific molecular targets. One known target is the GABA-B receptor, where the compound inhibits GABA uptake into rat brain synaptosomes
Comparison with Similar Compounds
Similar Compounds
5-(4-Piperidyl)isoxazol-3-ol: Another compound featuring both piperidine and isoxazole rings, with similar biological activity.
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds also contain the isoxazole ring and have been studied for their antifungal activities.
Uniqueness
4-Ethyl-5-piperidin-4-yl-isoxazol-3-ol is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other isoxazole derivatives. Its combination of the piperidine and isoxazole rings makes it a versatile scaffold for the development of new pharmaceuticals.
Properties
CAS No. |
439944-80-6 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-ethyl-5-piperidin-4-yl-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H16N2O2/c1-2-8-9(14-12-10(8)13)7-3-5-11-6-4-7/h7,11H,2-6H2,1H3,(H,12,13) |
InChI Key |
NKLHMQIBLBZVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(ONC1=O)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


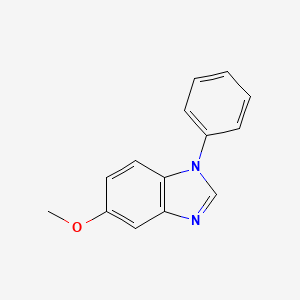
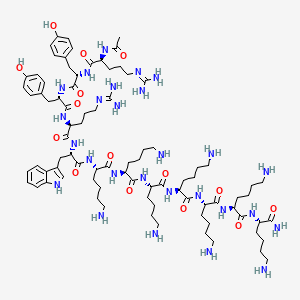

![7-Oxo-7H-dibenzo[de,g]quinoline](/img/structure/B3062739.png)

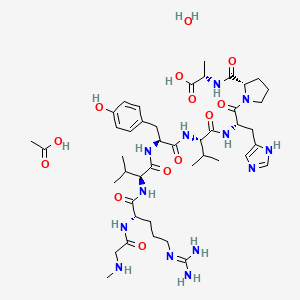
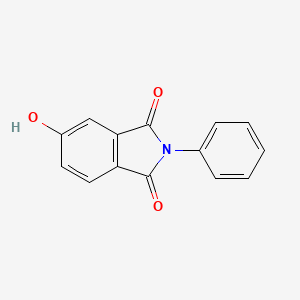
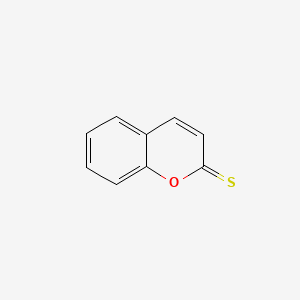
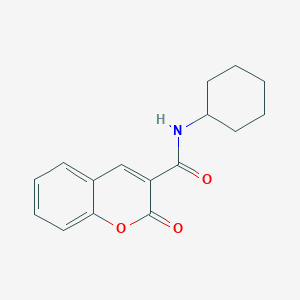

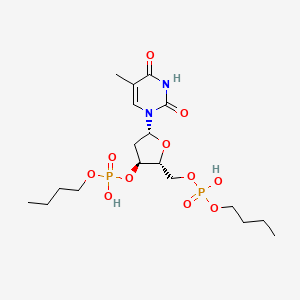
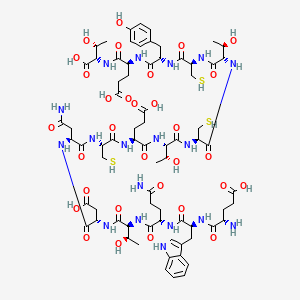
![N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B3062792.png)

